N-(3,5-dimethoxyphenyl)-N'-propylurea
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Overview
Description
“N-(3,5-dimethoxyphenyl)-N’-propylurea” seems to be a complex organic compound. The closest related compounds I found are “(3,5-Dimethoxyphenyl)-N-methylmethanamine” and "N-(3,5-Dimethoxyphenyl)acetamide" . These compounds contain a benzene ring with two methoxy (OCH3) groups and an amine group .
Molecular Structure Analysis
The molecular structure of a related compound, “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide”, has been reported . It has a molecular formula of C13H23NO4SSi and an average mass of 317.477 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide”, have been reported . It has a molecular formula of C13H23NO4SSi, an average mass of 317.477 Da, and a monoisotopic mass of 317.111694 Da .
Mechanism of Action
Safety and Hazards
Future Directions
A study has reported the design and synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer . This suggests that compounds with the “N-(3,5-dimethoxyphenyl)-” moiety could have potential applications in cancer treatment.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-13-12(15)14-9-6-10(16-2)8-11(7-9)17-3/h6-8H,4-5H2,1-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMUCCMSGSVGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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